molecular formula C7H14N2O B2836695 (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1429200-47-4

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B2836695
CAS No.: 1429200-47-4
M. Wt: 142.202
InChI Key: VLVMRQREBYGIBY-RQJHMYQMSA-N
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Description

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a heterocyclic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a single ring structure.

    Pyrazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.

Uniqueness

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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